4-[5-(4-BROMOPHENYL)-2-FURYL]-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
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Overview
Description
4-[5-(4-BROMOPHENYL)-2-FURYL]-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a furan ring, a pyridine moiety, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-BROMOPHENYL)-2-FURYL]-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Construction of the Hexahydroquinoline Core: This step involves the cyclization of intermediates to form the hexahydroquinoline core, often using catalysts such as Lewis acids.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-BROMOPHENYL)-2-FURYL]-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.
Scientific Research Applications
4-[5-(4-BROMOPHENYL)-2-FURYL]-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-[5-(4-BROMOPHENYL)-2-FURYL]-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound shares the bromophenyl group and has been studied for its biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a bromophenyl group, known for its antibacterial properties.
Uniqueness
4-[5-(4-BROMOPHENYL)-2-FURYL]-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its hexahydroquinoline core and the presence of both furan and pyridine moieties distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H24BrN3O3 |
---|---|
Molecular Weight |
518.4g/mol |
IUPAC Name |
4-[5-(4-bromophenyl)furan-2-yl]-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C27H24BrN3O3/c1-15-12-13-29-23(14-15)31-27(33)24-16(2)30-19-4-3-5-20(32)25(19)26(24)22-11-10-21(34-22)17-6-8-18(28)9-7-17/h6-14,26,30H,3-5H2,1-2H3,(H,29,31,33) |
InChI Key |
SDBLPFQOAJHIBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(O4)C5=CC=C(C=C5)Br)C(=O)CCC3)C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(O4)C5=CC=C(C=C5)Br)C(=O)CCC3)C |
Origin of Product |
United States |
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